N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-(tert-butylthio)-L-cysteine
Description
Fmoc-Cys(StBu)-OH is a protected cysteine derivative widely employed in Fmoc-based solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a tert-butylthio (StBu) moiety protecting the thiol side chain of cysteine. The StBu group provides stability under basic SPPS conditions while remaining cleavable via trifluoroacetic acid (TFA) during final resin cleavage .
This derivative is compatible with automated synthesizers and coupling reagents such as HCTU, DIC, and Cl-HOBt, achieving high coupling efficiencies (e.g., 82% conversion in DNA-peptide conjugates) . Its applications span peptide-drug conjugates, cyclic peptides, and disulfide-bridged structures, where controlled thiol deprotection is critical .
Properties
IUPAC Name |
(2R)-3-(tert-butyldisulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S2/c1-22(2,3)29-28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUMTHLUTJOUML-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90224036 | |
| Record name | 3-((1,1-Dimethylethyl)dithio)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90224036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73724-43-3 | |
| Record name | 3-[(1,1-Dimethylethyl)dithio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73724-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-((1,1-Dimethylethyl)dithio)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073724433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((1,1-Dimethylethyl)dithio)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90224036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(1,1-dimethylethyl)dithio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Oxazolidinone-Mediated Alkylation
The most widely cited method involves the formation of an oxazolidinone intermediate derived from Fmoc-Cys(StBu)-OH. As described in, this approach achieves N-methylation of cysteine through cyclization and subsequent iminium ion reduction:
-
Cyclization : Fmoc-Cys(StBu)-OH undergoes cyclization in chloroform (CHCl₃) with triethylsilane (TES) and trifluoroacetic acid (TFA) to form an oxazolidinone ring. The reaction proceeds at room temperature for 16 hours, yielding a stable intermediate.
-
Reduction : The oxazolidinone ring is opened via iminium ion reduction using sodium cyanoborohydride (NaBH₃CN) in methanol, generating Fmoc-MeCys(StBu)-OH with an overall yield of 91%.
Key advantages include high regioselectivity and minimal racemization. However, the requirement for anhydrous conditions and specialized reagents like TES complicates scalability.
Direct Sulfhydryl Protection
Alternative methods focus on direct introduction of the StBu group to cysteine. A patent discloses a one-pot oxidation-deprotection strategy using manganese-based oxidants or peracids (e.g., meta-chloroperbenzoic acid):
-
Oxidation : S-tert-butylthio-protected cysteine is treated with Mn(OAc)₃ or H₂O₂ in acetic acid, simultaneously oxidizing the thiol to a sulfonic acid (cysteic acid) while cleaving the StBu group.
-
Coupling : The resulting cysteic acid is coupled with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in dimethylformamide (DMF) to install the Fmoc group.
This method simplifies production by combining oxidation and deprotection into a single step, reducing side reactions such as disulfide scrambling. Yields are comparable to traditional methods (~85–90%), though excess oxidant may degrade sensitive functional groups.
Solid-Phase Synthesis Adaptations
Fmoc-Cys(StBu)-OH is frequently employed in SPPS. Protocol optimizations from highlight critical adjustments for efficient incorporation:
-
Coupling Agents : HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) outperforms HBTU or DIC in minimizing racemization, particularly for C-terminal cysteine residues.
-
Resin Compatibility : Wang resins and 2-chlorotrityl chloride resins are preferred due to their acid lability, ensuring smooth cleavage without StBu group removal.
Racemization rates for Fmoc-Cys(StBu)-OH are notably low (<1%) when using HATU/Oxyma Pure activation, compared to 3–7% with older coupling agents.
Optimization Strategies and Yield Enhancement
Purification Techniques
Flash chromatography using silica gel and gradient elution (hexanes to ethyl acetate) remains the gold standard for isolating Fmoc-Cys(StBu)-OH. The PMC study reports 89% recovery after chromatography, while HPLC purity exceeds 95%. Industrial-scale processes favor recrystallization from ethanol/water mixtures, achieving >99% purity with minimal solvent waste.
Analytical Characterization
Spectroscopic Data
Chromatographic Profiles
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) shows a single peak at 12.3 minutes, confirming homogeneity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Oxazolidinone | 91 | 95 | Moderate |
| Direct Oxidation | 89 | 99 | High |
| SPPS Adaptation | 85 | 97 | Low |
The direct oxidation route offers superior scalability and purity, making it ideal for industrial applications. Conversely, the oxazolidinone method is preferred for small-scale syntheses requiring stringent stereochemical control.
Applications in Peptide Synthesis
Fmoc-Cys(StBu)-OH has been pivotal in synthesizing complex peptides like glutaredoxin and thioredoxin reductase analogs. Its stability under acidic conditions (e.g., 20% piperidine in DMF) allows sequential deprotection during SPPS, while the StBu group resists premature oxidation during resin cleavage. Recent advances include its use in cyclic disulfide peptides, where orthogonal protection with Mmt or Dpm groups enables regioselective bridge formation .
Chemical Reactions Analysis
Deprotection Kinetics
The StBu group is removed under reducing conditions, typically using dithiothreitol (DTT). Comparative studies reveal:
| Protecting Group | Removal Time (with DTT) | Removal Time (with DTT + 5% H₂O) |
|---|---|---|
| StBu | 250 min | 250 min |
| SIT | <40 min | <40 min |
| MOT | <20 min | <20 min |
Key findings:
- StBu requires prolonged reaction times compared to newer disulfide-based groups (SIT, MOT) .
- Addition of 5% water accelerates deprotection but does not significantly alter StBu’s removal time .
Stability in Common Reagents
Stability Profile :
- Basic conditions : Resistant to 20% piperidine in DMF, a critical factor for Fmoc-based solid-phase peptide synthesis (SPPS) .
- Acidic conditions : Stable under 1% TFA in DCM but cleaved by stronger acids (e.g., 95% TFA) .
| Reagent | Stability | Citation |
|---|---|---|
| 20% Piperidine/DMF | Stable | |
| 1% TFA/DCM | Stable | |
| 95% TFA | Cleaved |
Comparative Analysis with Other Protecting Groups
| Feature | StBu | SIT | MOT |
|---|---|---|---|
| Labiality | Moderate (250 min) | High (<40 min) | Very high (<20 min) |
| Stability | High | High | High |
| Orthogonality | Limited | Enhanced | Enhanced |
Research highlights:
Scientific Research Applications
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Cys(StBu)-OH is primarily employed in SPPS due to its stability under basic conditions and ease of deprotection. The StBu group provides a robust protection for the thiol side chain of cysteine during the synthesis process. This stability allows for the sequential addition of amino acids while minimizing side reactions.
In a typical SPPS protocol, Fmoc-Cys(StBu)-OH is coupled to a resin after deprotecting the Fmoc group with piperidine. The process is highly efficient, allowing for high yields of peptides. For instance, studies have shown that the removal of the StBu group can be accomplished effectively with reducing agents like dithiothreitol (DTT), facilitating the final cleavage of peptides from the resin .
Modifications for Enhanced Reactivity
Development of Alternative Protecting Groups
Research has focused on developing alternative protecting groups to improve the lability and removal efficiency compared to StBu. For example, Fmoc-Cys(SIT)-OH and Fmoc-Cys(MOT)-OH have been synthesized as alternatives that exhibit faster deprotection kinetics while maintaining stability during Fmoc removal . These modifications are significant for synthesizing complex peptides where rapid deprotection is crucial.
Molecular Recognition Studies
Imprinted Polymers
Fmoc-Cys(StBu)-OH has been utilized in the development of molecularly imprinted polymers (MIPs) that selectively recognize cysteine derivatives. These polymers are synthesized through thiol-disulfide exchange reactions, showcasing high binding constants for Fmoc-Cys(SH)-OH in aqueous environments . The ability of these MIPs to selectively bind specific amino acids highlights their potential in biosensing applications.
Case Studies
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butyldisulfanyl)propanoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, allowing for selective reactions. The disulfide bond can undergo redox reactions, playing a crucial role in the formation and stabilization of protein structures.
Comparison with Similar Compounds
Comparison with Similar Compounds
Overview of Cysteine Derivatives
Cysteine derivatives differ in thiol-protecting groups, which influence synthesis stability, deprotection conditions, and application suitability. Key analogues include:
Stability and Deprotection
- Fmoc-Cys(StBu)-OH : Stable under standard SPPS conditions (piperidine for Fmoc removal). The StBu group is cleaved with TFA (95%) and scavengers (e.g., water, triisopropylsilane), enabling simultaneous side-chain deprotection and resin cleavage . However, free thiols may require post-cleavage alkylation for HPLC recovery .
- Fmoc-Cys(Trt)-OH : More acid-labile than StBu; deprotected with 20–50% TFA or dilute acetic acid, making it suitable for acid-sensitive peptides. However, Trt may generate impurities like Trt-Cl or Trt-OH during synthesis .
- Fmoc-Cys(Acm)-OH: Requires non-acidic deprotection (e.g., iodine oxidation), enabling orthogonal protection in multi-disulfide peptides. However, heavy metal reagents can complicate purification .
Coupling Efficiency and Side Reactions
- Fmoc-Cys(StBu)-OH exhibits high coupling efficiency (82% in DNA-peptide conjugates) and minimal side reactions when used with DIC/Cl-HOBt in base-free conditions .
- Fmoc-Cys(Trt)-OH and Fmoc-Cys(t-Bu)-OH also show high coupling yields but may require optimized scavenger cocktails to suppress side products like aspartimides .
- Fmoc-Cys(Mmt)-OH is less efficient in coupling due to steric hindrance from the methoxytrityl group .
Key Research Findings
- Superior Conversion Rates : Fmoc-Cys(StBu)-OH achieved 82% conversion in DNA-template peptide synthesis, outperforming 3-(2-pyridyldithio)propionate derivatives (79%) .
- Reduced Aspartimide Formation : Base-free coupling of Fmoc-Cys(StBu)-OH minimized aspartimide side products compared to Asp-containing sequences .
- Compatibility with Automated Synthesis : The derivative was successfully integrated into automated platforms for synthesizing SARS-CoV-2 miniproteins and cyclic peptides, highlighting its versatility .
Limitations and Considerations
Biological Activity
Fmoc-Cys(StBu)-OH, or N-((9H-fluoren-9-yl)methoxy)carbonyl-S-(t-butylthio)-L-cysteine, is a cysteine derivative widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound exhibits unique biological activities and properties that influence its application in various biochemical and pharmaceutical contexts. This article provides a comprehensive overview of the biological activity of Fmoc-Cys(StBu)-OH, highlighting its synthesis, stability, reactivity, and potential applications.
Chemical Structure:
- Molecular Formula: C₁₈H₂₃NO₄S
- Molecular Weight: 357.44 g/mol
- Melting Point: 73-77 °C
Fmoc-Cys(StBu)-OH is synthesized through the protection of the cysteine thiol group with a t-butyl thio (StBu) group, which enhances its stability during peptide synthesis. The Fmoc group allows for selective deprotection under mild conditions, facilitating the incorporation of cysteine into peptides without side reactions commonly associated with free thiols.
2.1 Stability and Reactivity
Studies have shown that Fmoc-Cys(StBu)-OH exhibits high stability under basic conditions (e.g., during Fmoc deprotection with piperidine) but is sensitive to reducing agents, which can lead to the release of the thiol group. Comparative studies indicated that the StBu protecting group is only partially removed after extended periods when treated with reducing agents like DTT (dithiothreitol), demonstrating a removal efficiency of approximately 60% after over 8 hours .
2.2 Peptide Synthesis Applications
Fmoc-Cys(StBu)-OH is primarily utilized in SPPS for synthesizing peptides that contain cysteine residues. Its stability allows for multiple coupling cycles without degradation, making it ideal for constructing complex peptides with disulfide bonds. The incorporation of Fmoc-Cys(StBu)-OH into peptide sequences has been shown to facilitate the formation of stable disulfide bridges upon oxidation, which is critical for the structural integrity of many biologically active peptides .
3.1 Kinetics of Deprotection
A detailed study was conducted to analyze the kinetics of deprotection for various cysteine derivatives, including Fmoc-Cys(StBu)-OH. The results indicated that while StBu provides significant protection during synthesis, its removal is slower compared to other groups like MOT (Methylthio) . This study underscores the importance of selecting appropriate protecting groups based on desired reaction conditions and outcomes.
3.2 Molecular Recognition Studies
In research focusing on molecular recognition, imprinted polymers were developed to selectively recognize Fmoc-Cys(StBu)-OH through thiol-disulfide exchange reactions. These polymers demonstrated high binding constants in aqueous environments, indicating potential applications in biosensing and drug delivery systems .
4. Data Tables
| Property | Value |
|---|---|
| Chemical Name | Fmoc-Cys(StBu)-OH |
| Molecular Formula | C₁₈H₂₃NO₄S |
| Melting Point | 73-77 °C |
| Stability | Stable under basic conditions |
| Deprotection Efficiency | ~60% after >8 hours with DTT |
5. Conclusion
Fmoc-Cys(StBu)-OH serves as a crucial building block in peptide synthesis due to its favorable chemical properties and biological activity. Its ability to stabilize cysteine residues during synthesis while allowing for controlled deprotection makes it indispensable in the design of peptides with specific functionalities. Ongoing research into its applications continues to reveal new potentials in drug development and biomolecular engineering.
Q & A
Q. What is the role of the StBu (tert-butylthio) protecting group in Fmoc-Cys(StBu)-OH during peptide synthesis?
The StBu group protects the cysteine thiol during Fmoc solid-phase peptide synthesis (SPPS), preventing premature oxidation or side reactions. Unlike acid-labile groups (e.g., Trt), StBu is stable under trifluoroacetic acid (TFA) cleavage conditions, enabling selective deprotection under milder reducing agents (e.g., TCEP or DTT) . This stability is critical for synthesizing disulfide-rich peptides or proteins requiring controlled thiol reactivity .
Q. How does Fmoc-Cys(StBu)-OH compare to Fmoc-Cys(Acm)-OH or Fmoc-Cys(Trt)-OH in synthesis efficiency?
- Fmoc-Cys(StBu)-OH : TFA-stable, ideal for orthogonal protection strategies. Requires reductive deprotection (e.g., TCEP) for thiol liberation .
- Fmoc-Cys(Acm)-OH : Acetamidomethyl (Acm) is iodine-labile, suitable for stepwise disulfide bond formation but incompatible with strong acids .
- Fmoc-Cys(Trt)-OH : Trityl (Trt) is acid-labile, removed during TFA cleavage, but may require scavengers (e.g., TIS/H₂O) to prevent carbocation side reactions . StBu’s stability under acidic conditions reduces side-product formation, enhancing HPLC purification efficiency .
Q. What are the recommended storage and handling protocols for Fmoc-Cys(StBu)-OH?
Store at -20°C (short-term) or -80°C (long-term) in a desiccated environment. Pre-dissolve in DMF or NMP for SPPS to avoid hydrolysis. Always use fresh scavengers (e.g., TIS/H₂O) during TFA cleavage to minimize side reactions .
Advanced Research Questions
Q. How can researchers address incomplete coupling of Fmoc-Cys(StBu)-OH in automated peptide synthesizers?
- Double coupling : Use 8 equivalents of Fmoc-Cys(StBu)-OH with activators (e.g., PyBOP/HOBt) and collidine for 40–60 minutes to improve reaction efficiency .
- Microwave-assisted synthesis : Enhance coupling kinetics by heating to 50–75°C, reducing steric hindrance from the bulky StBu group .
- Post-coupling analysis : Monitor by Kaiser test or LC-MS to confirm completeness before proceeding .
Q. What strategies enable orthogonal protection of cysteine residues using Fmoc-Cys(StBu)-OH in complex peptide systems?
Pair StBu with other protecting groups (e.g., Acm or Trt) to enable sequential deprotection. For example:
- Use StBu for TFA-stable protection and Acm for iodine-sensitive deprotection, enabling regioselective disulfide bond formation .
- Combine with Fmoc-Cys(Trt)-OH for acid-labile protection in multi-cysteine peptides, leveraging scavengers like EDT to minimize side reactions . This approach is validated in the synthesis of α-conotoxins and vasopressin analogues .
Q. How does the StBu group influence the solubility and purification of synthetic peptides?
The hydrophobic StBu group increases peptide hydrophobicity, improving separation of full-length products from truncates during RP-HPLC. For example, in PNA synthesis, StBu-modified peptides elute later than deletion sequences, simplifying purification . Adjust gradient conditions (e.g., 10–30% acetonitrile in 30 minutes) for optimal resolution .
Q. What are the common side reactions during StBu deprotection, and how can they be mitigated?
- Thiol oxidation : Perform deprotection under inert atmosphere (N₂/Ar) with reducing agents (e.g., TCEP) .
- Incomplete deprotection : Use excess TCEP (10–20 eq) in pH 4–6 buffers to ensure full thiol liberation .
- Disulfide scrambling : Add EDTA to chelate metal ions that catalyze thiol-disulfide exchange .
Methodological Case Studies
Case Study: Synthesis of a disulfide-rich peptide using Fmoc-Cys(StBu)-OH
Objective : Synthesize α-conotoxin RegIIA with two disulfide bonds.
Protocol :
- Use Fmoc-Cys(StBu)-OH at Cys I/III and Fmoc-Cys(Acm)-OH at Cys II/IV for orthogonal protection .
- Cleave with TFA/TIS/H₂O (92.5:5:2.5) to remove StBu, retaining Acm.
- Deprotect Acm with iodine (I₂) in 90% acetic acid to form disulfides.
Outcome : RP-HPLC and ESI-MS confirmed >95% purity, demonstrating StBu’s compatibility with multi-step oxidation .
Case Study: Mitigating acidolysis in Fmoc-Cys(StBu)-OH-containing peptides
Challenge : Acid-sensitive residues (e.g., Trp) degrade during TFA cleavage.
Solution :
- Use low-TFA cleavage cocktails (e.g., 88% TFA, 5% phenol, 5% H₂O, 2% TIS) .
- Add scavengers (e.g., EDT) to trap carbocations from StBu deprotection .
Result : Reduced truncation products by 40% in a model peptide containing Trp and StBu-protected Cys .
Analytical and Troubleshooting Guidelines
Q. How to validate the purity and identity of Fmoc-Cys(StBu)-OH-containing peptides?
Q. What causes low yields in StBu-deprotection steps, and how is this resolved?
- Cause : Insufficient reducing agent or acidic pH.
- Fix : Increase TCEP to 20 eq in pH 4.5 buffer (50 mM ammonium acetate) and extend reaction time to 2 hours .
Advanced Applications in Protein Engineering
Q. How is Fmoc-Cys(StBu)-OH used in native chemical ligation (NCL)?
- Step 1 : Synthesize a peptide thioester using StBu-protected Cys at the ligation junction.
- Step 2 : Deprotect StBu with TCEP to generate a free thiol for transthioesterification.
- Step 3 : Ligate with an N-terminal Cys peptide to form a native peptide bond .
This method was applied in synthesizing the C-terminal domain of CDNF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
